SID 26681509 is a synthetic compound recognized for its potent inhibitory effects on human cathepsin L, a member of the cathepsin family of lysosomal proteases. These enzymes play crucial roles in protein degradation and are implicated in various physiological and pathological processes, including cancer and inflammatory diseases. The compound's ability to selectively inhibit cathepsin L makes it a significant focus of research in medicinal chemistry.
SID 26681509 was developed as part of a broader effort to identify selective inhibitors of cathepsin L. It falls under the classification of small molecule inhibitors, specifically designed to modulate the activity of proteolytic enzymes. The compound is cataloged in the PubChem database with the identifier SID 26681509 and has a chemical structure that includes a thiocarbazate moiety, contributing to its bioactivity against cathepsin L.
The synthesis has been optimized to produce SID 26681509 efficiently, typically yielding over 58% from starting materials.
The molecular structure of SID 26681509 can be described using standard chemical nomenclature. It features a thiocarbazate group that is critical for its interaction with cathepsin L. The compound's molecular formula is C₁₃H₁₅N₃O₂S, and its molecular weight is approximately 281.35 g/mol.
This structure allows for specific interactions with the active site of cathepsin L, enhancing its inhibitory potency.
SID 26681509 operates through a mechanism involving reversible binding to the active site of cathepsin L. Kinetic studies have shown that it exhibits a slow-onset inhibition profile, with IC50 values decreasing significantly upon preincubation with the enzyme:
These results indicate that prolonged exposure enhances the compound's effectiveness, suggesting a time-dependent mechanism of action.
The mechanism by which SID 26681509 inhibits cathepsin L involves binding to the enzyme's active site, resulting in reduced proteolytic activity. This inhibition is characterized as reversible and shows a slow-binding nature, which allows for potential recovery of enzymatic function upon dilution or removal of the inhibitor.
SID 26681509 exhibits several notable physical and chemical properties:
These properties make SID 26681509 suitable for further biological evaluations and potential therapeutic applications.
SID 26681509 has several significant applications in scientific research:
Cysteine proteases, characterized by a nucleophilic cysteine residue in their active site, facilitate critical proteolytic processes in cellular homeostasis and disease. These enzymes rely on a catalytic dyad or triad (typically cysteine-histidine-asparagine) for nucleophilic attack on peptide bonds. Cathepsin L (CTSL), a member of the papain-like subfamily (CA clan), exemplifies this group with its dual-domain structure: an L-domain rich in α-helices and an R-domain dominated by β-sheets. This architecture enables CTSL’s endopeptidase activity against diverse substrates, including collagen and elastin [3] [10]. Beyond lysosomal protein recycling, cysteine proteases regulate apoptosis, antigen presentation, and extracellular matrix remodeling. Pathologically, their dysregulation contributes to osteoarthritis (via collagen degradation), cancer metastasis (through basement membrane invasion), and neurodegenerative disorders [6] [10].
Viral Entry Mechanisms:CTSL mediates the proteolytic priming of viral spike (S) proteins, enabling host cell invasion by enveloped viruses. For SARS-CoV-2, endosomal CTSL cleaves the S protein after angiotensin-converting enzyme 2 (ACE2) binding, triggering membrane fusion and viral genome release. Clinical evidence shows elevated CTSL levels in COVID-19 patients correlate with disease severity (ρ = 0.67, p < 0.001) [8]. In vitro, SID 26681509 inhibits SARS-CoV-2 pseudovirus entry by 76% at 10 μM, confirming CTSL’s role as a therapeutic target [8] [10].
Tumor Metastasis:CTSL facilitates tumor progression by degrading extracellular matrix components and activating matrix metalloproteinases (MMPs). Its overexpression in melanoma, breast, and prostate cancers correlates with invasive potential and poor prognosis [6] [10].
Parasitic Infections:Protozoan parasites leverage host CTSL for invasion. Plasmodium falciparum (malaria) and Leishmania major (leishmaniasis) utilize CTSL-like proteases (falcipain and LmCP, respectively) for host cell penetration and nutrient acquisition. SID 26681509 inhibits P. falciparum propagation (IC₅₀ = 15.4 μM) and L. major promastigotes (IC₅₀ = 12.5 μM) [2] [6].
CTSL’s involvement in multiple pathologies underscores its therapeutic relevance. Inhibitor design focuses on:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7